
(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate” is a synthetic organic molecule. It features a complex structure with multiple functional groups, including an imidazole ring, nitro groups, a tetrahydropyran ring, and a butyrate ester. Such compounds are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate” would likely involve multiple steps:
Formation of the Imidazole Ring: This could be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Nitration: The imidazole ring could be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups.
Protection of Hydroxyl Group: The hydroxyl group of the propanol moiety could be protected using tetrahydropyran.
Esterification: The final step would involve the esterification of the hydroxyl group with butyric acid.
Industrial Production Methods
Industrial production would likely follow similar steps but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro groups could be further oxidized under strong oxidative conditions.
Reduction: The nitro groups could be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The imidazole ring could undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its imidazole ring.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of nitro groups.
Anti-inflammatory: Investigation into its anti-inflammatory properties.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action would depend on the specific application:
Enzyme Inhibition: The imidazole ring could interact with the active site of enzymes, inhibiting their activity.
Antimicrobial Activity: The nitro groups could undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate: Similar structure but without the tetrahydropyran ring.
(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl acetate: Similar structure but with an acetate ester instead of butyrate.
Uniqueness
- The presence of both the tetrahydropyran ring and the butyrate ester makes “(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate” unique compared to its analogs. This could result in different reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H22N4O8 |
|---|---|
Poids moléculaire |
386.36 g/mol |
Nom IUPAC |
[(2S)-3-(2,4-dinitroimidazol-1-yl)-2-(oxan-2-yloxy)propyl] butanoate |
InChI |
InChI=1S/C15H22N4O8/c1-2-5-13(20)26-10-11(27-14-6-3-4-7-25-14)8-17-9-12(18(21)22)16-15(17)19(23)24/h9,11,14H,2-8,10H2,1H3/t11-,14?/m0/s1 |
Clé InChI |
JZOBNJVXEDQQBM-ZSOXZCCMSA-N |
SMILES isomérique |
CCCC(=O)OC[C@H](CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])OC2CCCCO2 |
SMILES canonique |
CCCC(=O)OCC(CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])OC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)
![1-[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831403.png)
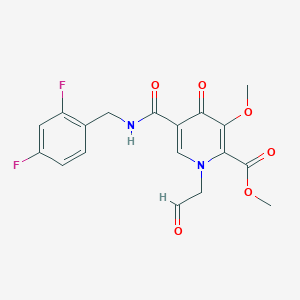
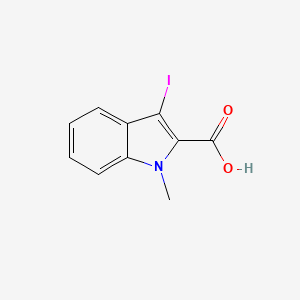

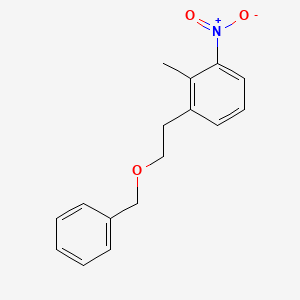
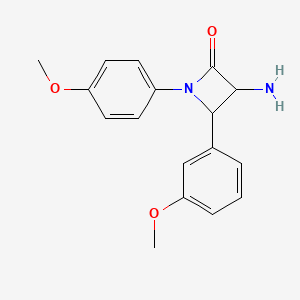

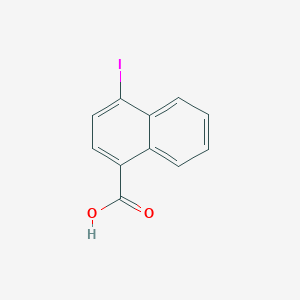
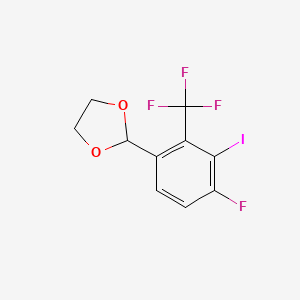
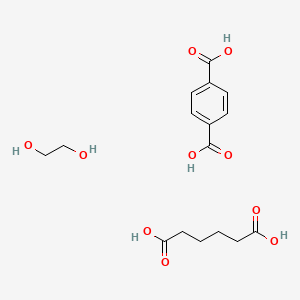
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine](/img/structure/B11831446.png)

